LSD1-IN-23 Exhibits Mixed Competitive/Noncompetitive Inhibition Mechanism Distinct from Irreversible Clinical Comparators
LSD1-IN-23 acts as a mixed competitive/noncompetitive inhibitor of LSD1, binding to both the free enzyme and the enzyme-substrate complex . In contrast, clinical-stage inhibitors ORY-1001 (Iadademstat) and GSK-LSD1 are irreversible inhibitors that bind covalently to the FAD cofactor within the LSD1 active site [1][2]. This mechanistic distinction means LSD1-IN-23 does not permanently inactivate the enzyme, potentially allowing for reversible target modulation and different cellular kinetics compared to irreversible tool compounds.
| Evidence Dimension | LSD1 Inhibition Mechanism |
|---|---|
| Target Compound Data | Mixed competitive/noncompetitive (reversible) |
| Comparator Or Baseline | ORY-1001 (Iadademstat): Irreversible, FAD-cofactor binding; GSK-LSD1: Irreversible, mechanism-based |
| Quantified Difference | Reversible vs. Irreversible covalent modification |
| Conditions | Enzymatic mechanism determination (vendor datasheets) |
Why This Matters
Procurement decisions must account for mechanism; reversible inhibitors like LSD1-IN-23 may be preferred for experiments requiring washout or studying acute target engagement, whereas irreversible inhibitors are chosen for sustained target suppression.
- [1] Cayman Chemical. ORY-1001 Product Datasheet. Catalog No. 19136. View Source
- [2] Cayman Chemical. GSK-LSD1 (hydrochloride) Product Datasheet. View Source
